

(+)-Muscarine-d9 Iodide chemical properties

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Compound of Interest

Compound Name: (+)-Muscarine-d9 Iodide

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An In-depth Technical Guide to the Chemical Properties of (+)-Muscarine-d9 Iodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and pharmacological properties of **(+)-Muscarine-d9 Iodide**, a deuterated analog of the potent muscarinic acetylcholine receptor agonist, (+)-Muscarine Iodide. This document is intended for use by researchers, scientists, and professionals in the field of drug development and neuroscience.

Chemical Properties

(+)-Muscarine-d9 Iodide is the deuterated form of (+)-Muscarine Iodide, where nine hydrogen atoms on the trimethylammonium group have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various research applications, particularly in metabolic and pharmacokinetic studies, as well as in receptor binding assays where it can be used as a stable, non-radioactive tracer.

Physicochemical Data

The fundamental physicochemical properties of **(+)-Muscarine-d9 Iodide** are summarized in the table below. Data for the non-deuterated form, (+)-Muscarine Iodide, is also provided for comparison.

| Property | (+)-Muscarine-d9 Iodide | (+)-Muscarine Iodide |
|-------------------|--|--|
| Molecular Formula | C ₉ H ₁₁ D ₉ INO ₂ [1] | C ₉ H ₂₀ INO ₂ [2][3][4][5] |
| Molecular Weight | 310.22 g/mol | 301.17 g/mol [2][3][4][5] |
| Appearance | White solid/powder | White solid/powder[3] |
| Purity | ≥98% | ≥98.00%[3] |
| Solubility | Soluble in water and DMSO | Soluble to 100 mM in water[4][5] |
| Storage | Store at -20°C[3] | Store at -20°C[3][5][6][7] |

Stability and Storage

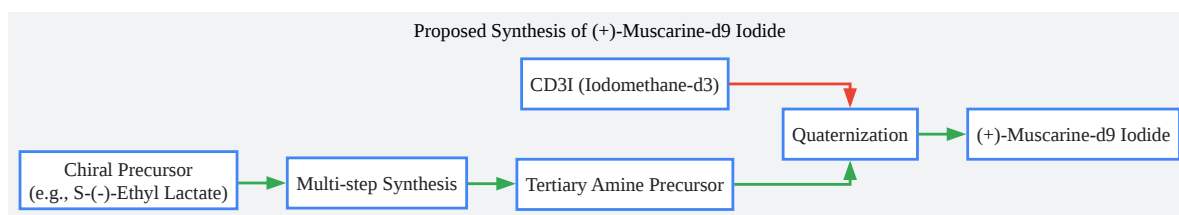
For long-term storage, **(+)-Muscarine-d9 Iodide** should be kept at -20°C in a tightly sealed container, protected from light and moisture. Stock solutions, particularly in aqueous buffers, are not recommended for long-term storage and should be prepared fresh for optimal results. [3] If storage of a stock solution is necessary, it is recommended to store it at -80°C for up to six months or at -20°C for up to one month.[6]

Synthesis

While a specific, detailed synthesis protocol for **(+)-Muscarine-d9 Iodide** is not readily available in the published literature, a plausible synthetic route can be proposed based on the known synthesis of (+)-Muscarine and established methods for deuteration. The final step would involve the quaternization of a tertiary amine precursor with deuterated iodomethane (CD₃I).

Proposed Synthetic Workflow

The synthesis of (+)-Muscarine typically starts from a chiral precursor, such as S-(-)-ethyl lactate.[8] The synthesis proceeds through several steps to form the tetrahydrofuran ring with the correct stereochemistry and a side chain containing a tertiary amine. The final step is the quaternization of this amine. To produce the d9 variant, the quaternization would be performed using a deuterated methylating agent.



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Caption: Proposed synthetic workflow for **(+)-Muscarine-d9 Iodide**.

Experimental Protocols

(+)-Muscarine-d9 Iodide is a valuable tool for studying muscarinic acetylcholine receptors. Below is a detailed, representative protocol for a competitive radioligand binding assay.

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (K_i) of a test compound for a specific muscarinic receptor subtype using **(+)-Muscarine-d9 Iodide** as a tracer in conjunction with a radiolabeled ligand.

Materials:

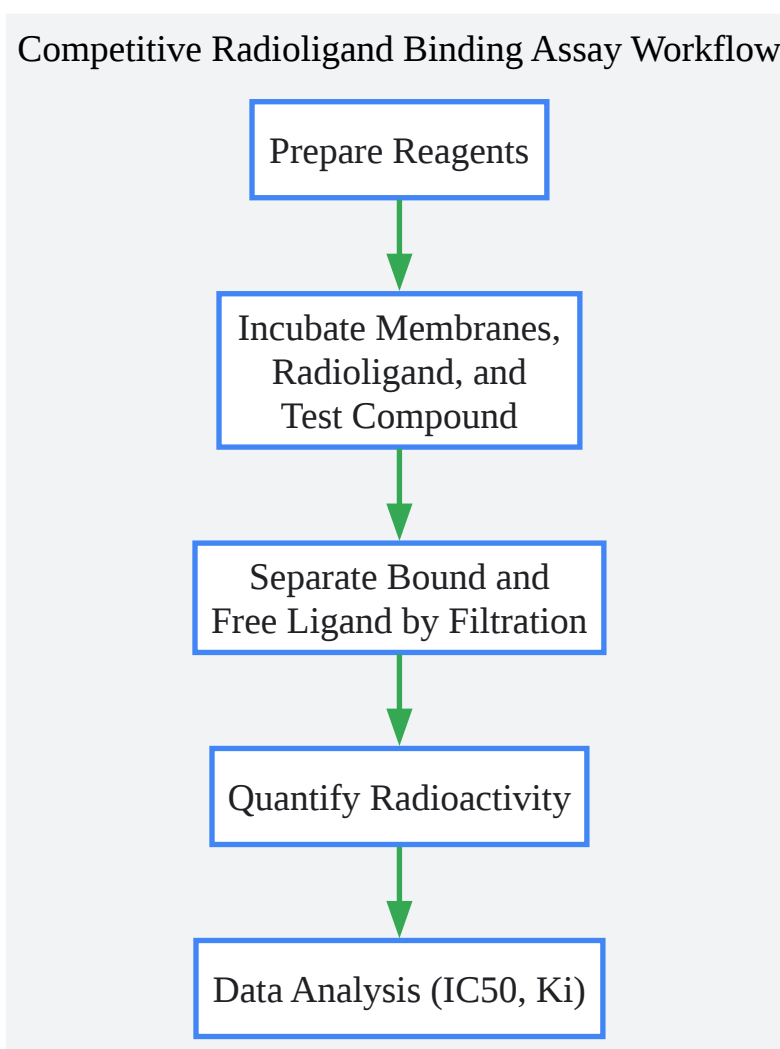
- Cell membranes expressing the desired muscarinic receptor subtype (e.g., M1, M2, M3, M4, or M5)
- Radioligand (e.g., [^3H]-N-methylscopolamine)
- **(+)-Muscarine-d9 Iodide** (for determining non-specific binding)
- Test compounds
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl_2 , pH 7.4)

- 96-well microplates
- Glass fiber filters
- Scintillation fluid
- Liquid scintillation counter

Procedure:

- Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 3-20 μ g/well.^[9]
- Assay Setup: In a 96-well plate, add the following to each well in triplicate:
 - 50 μ L of assay buffer (for total binding) or a high concentration of a known muscarinic ligand (e.g., atropine) for non-specific binding.
 - 50 μ L of various concentrations of the test compound.
 - 50 μ L of the radioligand at a concentration near its K_d .^[9]
 - 100 μ L of the membrane suspension.
- Incubation: Incubate the plates at 30°C for 60 minutes with gentle agitation.^[9]
- Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.3% polyethyleneimine using a cell harvester. Wash the filters four times with ice-cold wash buffer.^[9]
- Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and determine the IC_{50} value. Calculate the K_i value using the Cheng-Prusoff equation.

Competitive Radioligand Binding Assay Workflow



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Caption: Workflow for a competitive radioligand binding assay.

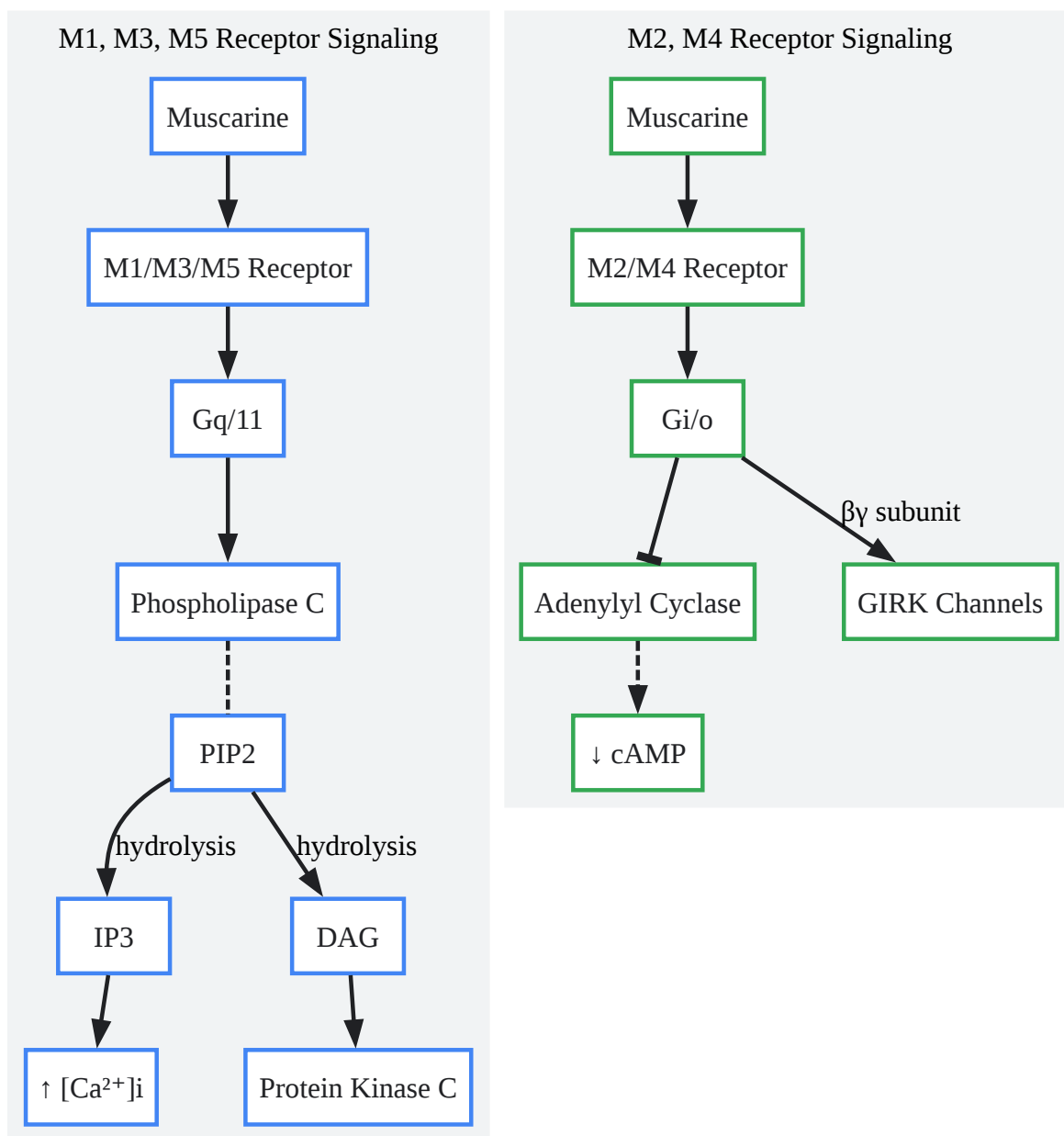
Signaling Pathways

(+)-Muscarine is a non-selective agonist for all five subtypes of muscarinic acetylcholine receptors (M1-M5).^[10] These receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological effects. The signaling pathways activated by these receptors are primarily determined by the G-protein to which they couple.

- M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins.^[11] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1]

- M2 and M4 Receptors: These receptors couple to Gi/o proteins.[10] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as opening G-protein-coupled inwardly-rectifying potassium channels (GIRKs).[10]



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Caption: Major signaling pathways of muscarinic acetylcholine receptors.

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